(2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid
Description
This compound is a chiral oxolane (tetrahydrofuran) derivative featuring a 2-fluorophenyl-substituted pyrazole ring at the 4-position and a carboxylic acid group at the 3-position.
Properties
IUPAC Name |
(2S,3S)-2-[1-(2-fluorophenyl)pyrazol-4-yl]oxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c15-11-3-1-2-4-12(11)17-8-9(7-16-17)13-10(14(18)19)5-6-20-13/h1-4,7-8,10,13H,5-6H2,(H,18,19)/t10-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMKNFMTCXHMIM-GXFFZTMASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. The compound's structure features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical formula for (2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid is C12H12FN3O3. Its molecular weight is approximately 253.24 g/mol. The presence of the fluorophenyl group enhances its lipophilicity and may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H12FN3O3 |
| Molecular Weight | 253.24 g/mol |
| IUPAC Name | (2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid |
| SMILES | CC@HC1=C(N=N1)C(C=C(C=C1)F)C(C(=O)O)=O |
The biological activity of (2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid is primarily attributed to its interaction with various molecular targets involved in inflammatory and cancer pathways. Preliminary studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis and inflammation.
Anti-inflammatory Effects
Research indicates that compounds with similar structural features exhibit significant anti-inflammatory properties. For instance, the pyrazole ring has been associated with the inhibition of COX enzymes and modulation of pro-inflammatory cytokines.
Anticancer Activity
Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells by activating caspases and altering cell cycle progression. The specific effects of (2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid on various cancer cell lines are currently under investigation.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of related compounds:
- Study on COX Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives significantly inhibited COX-2 activity, leading to reduced inflammation in animal models .
- Anticancer Assessment : In vitro studies showed that a structurally similar compound induced apoptosis in breast cancer cell lines through mitochondrial pathways .
- Pharmacokinetics : Research indicated favorable pharmacokinetic properties for pyrazole derivatives, including good absorption and metabolic stability .
Comparison with Similar Compounds
Structural and Functional Data Table
| Compound Name | Substituent (Pyrazole) | Fluorine Position | Stereochemistry | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|---|
| Target Compound | 2-Fluorophenyl (4-yl) | Ortho | (2S,3S) | ~286.33* | High electronegativity, chiral purity |
| Compound A (Enamine Ltd) | 4-Fluorophenyl (5-yl) | Para | rac-(2R,3R) | 286.33 | Racemic, potential intermediate |
| Compound B (CymitQuimica) | Methyl (4-yl) | N/A | (2S,3S) | ~224.26 | Hydrophobic, lab-scale synthesis |
| Compound C (Biosynth) | Propan-2-yl (4-yl) | N/A | Trans | 224.26 | Lipophilic, discontinued commercial |
| Compound D (SY204081) | Propan-2-yl (5-yl) | N/A | (2S,3S) | Not specified | Hydrochloride salt, enhanced solubility |
| Compound E (PubChem) | Phenyl (4-yl) | N/A | (2S,3S) | ~252.27 | Fluorine-free, reference standard |
Research Findings and Implications
- Fluorine Positioning : Ortho-fluorine in the target compound may enhance binding affinity in receptor models compared to para-substituted analogs (e.g., Compound A) due to optimized steric and electronic effects .
- Stereochemical Impact : The (2S,3S) configuration likely confers distinct pharmacological profiles compared to racemic mixtures (e.g., Compound A), as enantiopurity often correlates with target specificity .
- Salt Forms : Hydrochloride derivatives (e.g., Compound D) demonstrate the importance of salt formation in improving pharmacokinetic properties, though this is absent in the target compound’s current data .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, and how does stereochemistry influence yield?
- Methodology : Multi-step synthesis typically involves coupling a fluorophenyl pyrazole precursor with an oxolane-carboxylic acid intermediate. Key steps include:
- Suzuki-Miyaura cross-coupling to introduce the 2-fluorophenyl group to the pyrazole ring .
- Chiral resolution (e.g., chiral HPLC or enzymatic methods) to isolate the (2S,3S) enantiomer, as stereochemistry significantly impacts biological activity .
- Carboxylic acid activation (e.g., using EDCI/HOBt) for ring closure or functionalization .
Q. How can the stereochemical configuration of this compound be experimentally validated?
- Methodology :
- X-ray crystallography for definitive confirmation of the (2S,3S) configuration .
- Chiral HPLC with a cellulose-based column to resolve enantiomers and assess purity (>98% enantiomeric excess) .
- Optical rotation measurements compared to literature values for preliminary verification .
Q. What analytical techniques are optimal for characterizing impurities in this compound?
- Methodology :
- LC-MS/MS to detect trace impurities (e.g., epimers or unreacted intermediates) .
- 1H/13C NMR with COSY and HSQC to assign stereospecific signals and identify regioisomers .
- Thermogravimetric analysis (TGA) to assess stability under storage conditions .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence biological activity compared to other aryl groups (e.g., chlorophenyl or methylpyrazole)?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents like 4-chlorophenyl or 3-methylpyrazole and compare potency in assays (e.g., enzyme inhibition). Fluorine’s electronegativity enhances binding to hydrophobic pockets in target proteins .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases or GPCRs) .
Q. How can contradictory data in reported biological activities be resolved?
- Methodology :
- Meta-analysis of published datasets to identify variables (e.g., cell lines, assay conditions) causing discrepancies .
- Reproducibility Testing : Validate results across multiple labs using standardized protocols (e.g., identical buffer systems and incubation times).
- Epimer Analysis : Check for co-eluting stereoisomers in bioactive samples via chiral chromatography, as minor impurities can skew results .
Q. What strategies mitigate racemization during derivatization of the carboxylic acid group?
- Methodology :
- Protecting Group Selection : Use Fmoc or Boc groups to stabilize the stereocenter during amide bond formation .
- Low-Temperature Reactions : Conduct acylations at −20°C to slow racemization kinetics .
- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to detect chiral integrity during synthesis .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
